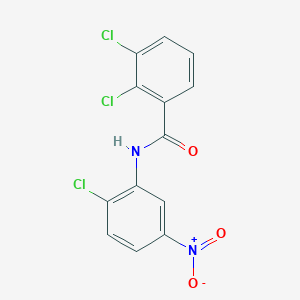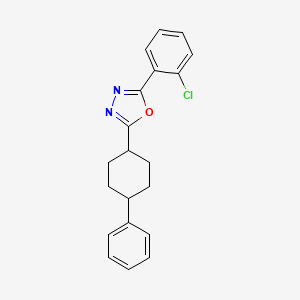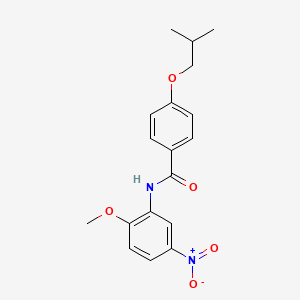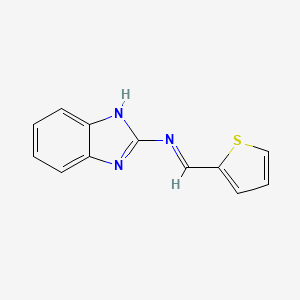![molecular formula C23H25NO2 B5708883 N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline](/img/structure/B5708883.png)
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline, also known as BMB-DMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB-DMA is a member of the anilinoquinazoline family of compounds, which have been shown to have a variety of biological activities. In
科学研究应用
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for imaging cellular processes. This compound has been shown to selectively bind to and label lysosomes in live cells, allowing for the visualization of lysosomal dynamics and function. Additionally, this compound has been used as a tool for studying autophagy, a cellular process that involves the degradation of cellular components.
作用机制
The mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is not fully understood, but it is believed to involve the interaction of the compound with lysosomal membranes. This compound has been shown to induce lysosomal membrane permeabilization, leading to the release of lysosomal contents into the cytosol. This process can trigger cell death pathways and has been suggested as a potential therapeutic strategy for cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a fluorescent probe for lysosomes, this compound has been shown to induce autophagy and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
实验室实验的优点和局限性
One of the primary advantages of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is its selectivity for lysosomes, allowing for the visualization of lysosomal dynamics and function. Additionally, this compound is a relatively small molecule, making it easy to deliver to cells. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure that this compound is used safely in lab experiments.
未来方向
There are several future directions for the use of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline in scientific research. One potential area of exploration is the use of this compound as a therapeutic agent for cancer. The ability of this compound to induce lysosomal membrane permeabilization and trigger cell death pathways makes it an attractive candidate for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, the development of new fluorescent probes based on the structure of this compound could lead to the discovery of new cellular processes and pathways.
合成方法
The synthesis of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,4-dimethylaniline in the presence of a base catalyst. The reaction proceeds through an imine intermediate, which is reduced to form the final product. The synthesis method has been optimized to yield high purity this compound with good yields.
属性
IUPAC Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-17-9-11-21(13-18(17)2)24-15-20-10-12-22(25-3)23(14-20)26-16-19-7-5-4-6-8-19/h4-14,24H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQGOQSVXRRTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5708801.png)

![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)

![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)



![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)


![2-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B5708916.png)
